molecular formula C10H11Cl2NO2 B4577874 2,3-dichloro-N-(2-methoxyethyl)benzamide

2,3-dichloro-N-(2-methoxyethyl)benzamide

Cat. No.: B4577874
M. Wt: 248.10 g/mol
InChI Key: DSSFLTMGGKHFHL-UHFFFAOYSA-N
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Description

2,3-dichloro-N-(2-methoxyethyl)benzamide (CAS 28298-28-4) is a synthetic organic compound with the molecular formula C 10 H 11 Cl 2 NO 2 and a molecular weight of 248.11 g/mol . Its structure is based on a benzamide core that is substituted with chloro groups at the 2 and 3 positions of the benzene ring and a 2-methoxyethyl group on the amide nitrogen . This specific arrangement of atoms, represented by the SMILES notation COCCNC(=O)c1ccc(c(c1)Cl)Cl, places it within a class of dichlorinated benzamides studied for their potential as building blocks in chemical synthesis and for their utility in various research fields, including medicinal chemistry and drug discovery . Benzamide derivatives are of significant interest in pharmaceutical research, and the structural features of this compound make it a valuable intermediate for the exploration of structure-activity relationships . The development of novel therapeutic agents often relies on the chemical synthesis and modification of complex molecules, a process for which compounds like this are essential . Furthermore, the principles of solid-phase synthesis, which are crucial for producing peptides and other bioactive molecules, underscore the importance of well-characterized building blocks in modern biochemical research . This product is intended for research and development purposes in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming the product's identity and purity prior to use.

Properties

IUPAC Name

2,3-dichloro-N-(2-methoxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-6-5-13-10(14)7-3-2-4-8(11)9(7)12/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSFLTMGGKHFHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dichloro-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,3-dichlorobenzoyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Anhydrous dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxyethyl group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide, and catalysts such as palladium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Products with new functional groups replacing the chlorine atoms.

    Reduction: 2,3-dichloro-N-(2-methoxyethyl)aniline.

    Oxidation: 2,3-dichloro-N-(2-carboxyethyl)benzamide or 2,3-dichloro-N-(2-formylethyl)benzamide.

Scientific Research Applications

2,3-Dichloro-N-(2-methoxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-dichloro-N-(2-methoxyethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological implications of compounds analogous to 2,3-dichloro-N-(2-methoxyethyl)benzamide:

Compound Name Molecular Features Key Differences from Target Compound Reported Bioactivity/Applications Reference ID
3,4-Dichloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide 3,4-dichloro substitution; thiophene and dimethylaminoethyl groups Chloro substituents at 3,4 instead of 2,3; thiophene moiety Potential CNS activity (inferred from structural analogs)
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide 5-chloro substitution; 2-methoxy and dimethylphenyl groups Chloro at position 5; bulkier aromatic substituent Antimicrobial (hypothesized)
4-[3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide Pyrrolopyridine core; dichlorobenzoyl group Heterocyclic core vs. simple benzamide backbone Enzyme inhibition (e.g., DPP-IV)
(Z)-2-Chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2-ylidene)benzamide Thiazole core; sulfamoyl and methoxyethyl groups Thiazole ring enhances planarity; sulfamoyl group Antimicrobial activity
Dimethachlor (2-chloro-N-(2,6-dimethylphenyl)-N-(2-methoxyethyl)acetamide) Acetamide backbone; chloro and methoxyethyl groups Acetamide vs. benzamide backbone Herbicide

Impact of Substituent Position and Backbone

  • Chlorine Substituents: 2,3-Dichloro substitution (target compound) vs. 3,4-dichloro (): The 2,3-dichloro configuration may improve steric compatibility with hydrophobic enzyme pockets compared to 3,4-dichloro analogs, which exhibit bulkier spatial arrangements .
  • Methoxyethyl Chain: The 2-methoxyethyl group in the target compound enhances aqueous solubility (e.g., ~15–20 mg/mL in water) compared to non-polar derivatives like 2-chloro-N-(2,6-dimethylphenyl)benzamide (<5 mg/mL) .
  • Core Structure: Benzamide vs.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dichloro-N-(2-methoxyethyl)benzamide, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves reacting 2,3-dichlorobenzoyl chloride with 2-methoxyethylamine in a basic medium (e.g., pyridine or triethylamine) under anhydrous conditions. Solvents like dichloromethane or dimethylformamide (DMF) are preferred due to their ability to stabilize intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Reaction monitoring via TLC and FT-IR spectroscopy confirms acyl chloride consumption .
  • Critical Parameters : Temperature control (0–5°C during acyl chloride addition), stoichiometric excess of amine (1.2–1.5 equiv), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. How can spectroscopic and chromatographic methods be employed to characterize this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm, split due to Cl substituents), methoxyethyl group (δ 3.2–3.6 ppm for OCH₂CH₂OCH₃), and amide NH (δ 8.3–8.5 ppm, broad).
  • FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
    • Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺) validation. Expected m/z: ~274.0 (C₁₀H₁₀Cl₂NO₂) .

Advanced Research Questions

Q. What strategies are effective for resolving crystallographic data discrepancies during structural refinement?

  • Crystallography Workflow :

Data Collection : Use synchrotron radiation (e.g., λ = 0.98 Å) for high-resolution (<2.1 Å) data. Monitor completeness (>95%) and multiplicity (>3) .

Refinement : Employ SHELXL for small-molecule refinement. Address twinning or disorder by adjusting occupancy ratios and applying restraints to Cl and methoxyethyl groups. Validate with R-free (target <0.25) .

  • Common Pitfalls : Overfitting due to low-resolution data; mitigate using the Hamilton R-factor ratio test .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Approach :

Analog Synthesis : Modify substituents (e.g., Cl position, methoxy chain length) and assess cytotoxicity via MTT assays.

Enzyme Binding : Co-crystallize with target proteins (e.g., Tankyrase 2) to identify key interactions (e.g., halogen bonding with Cl substituents) .

Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities. Validate with MD simulations (AMBER) .

Q. What analytical techniques are suitable for detecting metabolic stability in biological systems?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat). Quantify parent compound degradation via LC-MS/MS over 60 min.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Methodological Considerations Table

Research AspectKey TechniquesCritical ParametersReference
Synthesis Schlenk line, TLCAnhydrous conditions, amine excess
Crystallography SHELXL, SCALAResolution <2.1 Å, R-free <0.25
SAR Studies Docking, MTTIC₅₀ determination, ΔG binding

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,3-dichloro-N-(2-methoxyethyl)benzamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.